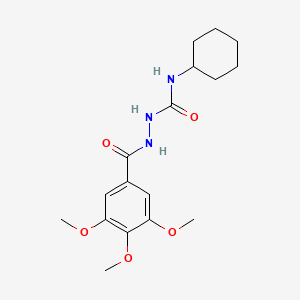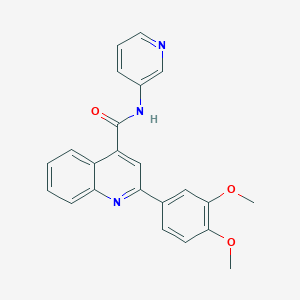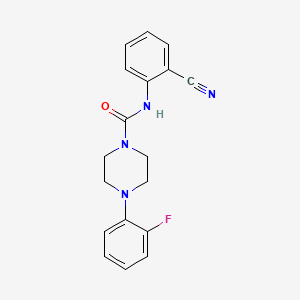
N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide, also known as CTBHC, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This molecule has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has been found to inhibit the activity of several enzymes involved in cell proliferation, including cyclin-dependent kinases and protein kinase B.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has anti-inflammatory properties and can reduce the production of inflammatory cytokines. Additionally, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has been found to reduce oxidative stress and protect against cellular damage.
実験室実験の利点と制限
One advantage of N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide is that it can be synthesized in high purity and yield, making it suitable for use in laboratory experiments. However, one limitation of N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide is that its mechanism of action is not fully understood, which may make it challenging to optimize its use as a therapeutic agent.
将来の方向性
There are several future directions for research on N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide. One area of interest is the development of N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide as a potential anti-cancer drug. Further studies are needed to determine the optimal dosing and administration of N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide, as well as its efficacy in vivo. Additionally, future research could explore the potential of N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide as a treatment for other diseases, such as inflammatory conditions and neurodegenerative disorders.
合成法
The synthesis of N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide involves the reaction of cyclohexyl isocyanate with 3,4,5-trimethoxybenzoic acid hydrazide. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis of N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has been optimized to yield high purity and yield, making it suitable for further research.
科学的研究の応用
N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has been studied for its potential as an anti-cancer agent. In vitro studies have shown that N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-cyclohexyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
1-cyclohexyl-3-[(3,4,5-trimethoxybenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-23-13-9-11(10-14(24-2)15(13)25-3)16(21)19-20-17(22)18-12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXICDJDHVDPZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethyl-1-piperazinyl)-3-(4-{[(2-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6071633.png)


![7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B6071658.png)
![2-[2-amino-1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6071663.png)
![3-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6071673.png)
![3-[(acetyloxy)methyl]-7-({5-[(3-methyl-4-nitrophenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6071682.png)

![3-(4-fluorophenyl)-2-methyl-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6071700.png)
![5-phenyl-2-[(2-phenylethyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6071702.png)
![2-[4-(3-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6071715.png)
![5-amino-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6071728.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-(2-hydroxy-2-phenylethyl)-5-methoxy-N-methylbenzamide](/img/structure/B6071730.png)
![N-(2-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B6071731.png)